molecular formula C16H15N3OS B2396875 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(o-tolyl)acetamide CAS No. 1172411-61-8

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(o-tolyl)acetamide

Cat. No.: B2396875
CAS No.: 1172411-61-8
M. Wt: 297.38
InChI Key: JRALBYZIGDCVJV-UHFFFAOYSA-N
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Description

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(o-tolyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring fused with a thiazole ring, and an acetamide group attached to an o-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(o-tolyl)acetamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling of Pyrrole and Thiazole Rings: The pyrrole and thiazole rings are coupled through a condensation reaction, often using a dehydrating agent such as phosphorus oxychloride.

    Attachment of the Acetamide Group: The acetamide group is introduced via an acylation reaction, where the intermediate compound reacts with acetic anhydride or acetyl chloride.

    Introduction of the o-Tolyl Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

    Reduction: Reduction reactions can occur at the thiazole ring, converting it to a dihydrothiazole derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Pyrrole-2,5-diones and other oxidized derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(o-tolyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is studied for its potential use in the development of organic semiconductors and conductive polymers.

    Biological Research: The compound is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-phenylacetamide: Similar structure but with a phenyl group instead of an o-tolyl group.

    2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(p-tolyl)acetamide: Similar structure but with a p-tolyl group instead of an o-tolyl group.

    2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(m-tolyl)acetamide: Similar structure but with an m-tolyl group instead of an o-tolyl group.

Uniqueness

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(o-tolyl)acetamide is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. The presence of the o-tolyl group can enhance the compound’s ability to interact with certain molecular targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(2-methylphenyl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-12-6-2-3-7-14(12)18-15(20)10-13-11-21-16(17-13)19-8-4-5-9-19/h2-9,11H,10H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRALBYZIGDCVJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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